Product packaging for Methyl 5-bromo-2-butoxybenzoate(Cat. No.:CAS No. 24123-30-6)

Methyl 5-bromo-2-butoxybenzoate

Cat. No.: B3012650
CAS No.: 24123-30-6
M. Wt: 287.153
InChI Key: JIYCCJRJZYQXLS-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-butoxybenzoate is a useful research compound. Its molecular formula is C12H15BrO3 and its molecular weight is 287.153. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15BrO3 B3012650 Methyl 5-bromo-2-butoxybenzoate CAS No. 24123-30-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-bromo-2-butoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO3/c1-3-4-7-16-11-6-5-9(13)8-10(11)12(14)15-2/h5-6,8H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIYCCJRJZYQXLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Positional Significance Within Brominated Benzoate Esters

The arrangement of the functional groups on the benzene (B151609) ring of Methyl 5-bromo-2-butoxybenzoate is crucial to its reactivity and properties. The bromo and butoxy groups are situated at positions 5 and 2, respectively, relative to the methyl ester group. This specific substitution pattern influences the electron density distribution within the aromatic ring and the steric accessibility of the reactive sites.

The butoxy group at the ortho position to the methyl ester is an electron-donating group, which can influence the reactivity of the aromatic ring in electrophilic substitution reactions. Conversely, the bromine atom at the meta position is an electron-withdrawing group, which deactivates the ring towards electrophilic attack. The interplay of these electronic effects, combined with the steric hindrance provided by the butoxy group, dictates the regioselectivity of further chemical transformations.

Academic Relevance and Research Trajectory in Contemporary Chemical Science

Direct Synthetic Routes to this compound

The direct synthesis of this compound typically involves a multi-step sequence starting from more common reagents. The order of these steps—esterification, alkylation (etherification), and bromination—can be varied to optimize yield and purity.

Esterification Approaches to Benzoate Formation

The formation of the methyl ester functional group is a critical step in the synthesis. This can be achieved either at the beginning of the synthetic sequence or as a final step.

One common method is the acid-catalyzed esterification, often referred to as Fischer esterification. For instance, 5-bromo-2-hydroxybenzoic acid can be treated with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid to form the intermediate, Methyl 5-bromo-2-hydroxybenzoate (B13816698). vulcanchem.com Alternatively, if 5-bromo-2-butoxybenzoic acid is synthesized first, it can be esterified using similar methods. sigmaaldrich.com

Other reagents can also be employed for the esterification of the carboxylic acid precursor. Methods using dimethyl sulfate (B86663) with a base like potassium carbonate, or trimethylsilyldiazomethane (B103560) in a solvent mixture like methanol/toluene, have been documented for the synthesis of related methyl benzoates and are applicable here. guidechem.com

Alkylation Strategies for Butoxy Group Introduction

The introduction of the butoxy group is accomplished via an alkylation reaction, specifically a Williamson ether synthesis. This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

In the context of synthesizing this compound, the most common precursor for this step is Methyl 5-bromo-2-hydroxybenzoate. vulcanchem.com The phenolic hydroxyl group of this intermediate is deprotonated using a suitable base, such as sodium hydride or potassium carbonate, to form a phenoxide. This phenoxide is then treated with a butylating agent, typically 1-bromobutane (B133212) or 1-iodobutane, to form the butoxy ether linkage, yielding the final product. The alkylation of similar phenolic benzoates is a well-established procedure in organic synthesis. nih.gov

Regioselective Bromination Techniques for Aromatic Substitution

The placement of the bromine atom at the C-5 position of the benzene ring is controlled by the directing effects of the existing substituents. The hydroxyl (-OH) and butoxy (-OC4H9) groups are both powerful activating, ortho-, para-directing groups. nih.govresearchgate.net This means they activate the aromatic ring towards electrophilic substitution and direct the incoming electrophile primarily to the positions ortho and para relative to themselves.

In a precursor like methyl 2-hydroxybenzoate (methyl salicylate), the para position relative to the hydroxyl group is C-5. Therefore, electrophilic bromination of methyl salicylate (B1505791) leads to a high yield of the 5-bromo isomer. prepchem.com A common and effective method for this transformation involves using bromine in a solvent like chloroform (B151607). The reaction mixture is typically washed with a mild base, such as an aqueous solution of sodium bicarbonate, to neutralize any acid byproducts. prepchem.com Other brominating agents like N-bromosuccinimide (NBS), often in the presence of an acid catalyst or on a silica (B1680970) gel support, are also widely used for highly regioselective brominations of activated aromatic rings. nih.govresearchgate.netgoogle.com

Synthesis of Key Intermediates and Closely Related Analogs

Derivatization from Methyl 5-bromo-2-hydroxybenzoate

Methyl 5-bromo-2-hydroxybenzoate (also known as methyl 5-bromosalicylate) is the most crucial intermediate in the most common synthetic route. nih.govresearchgate.netdoaj.org Its synthesis and subsequent derivatization are central to obtaining the target compound.

Synthesis of the Intermediate: The preparation of Methyl 5-bromo-2-hydroxybenzoate is reliably achieved by the direct, regioselective bromination of methyl 2-hydroxybenzoate (methyl salicylate). A procedure described involves the dropwise addition of bromine dissolved in chloroform to a solution of methyl salicylate, also in chloroform, at a controlled temperature of approximately 10°C. This method has been reported to produce the desired product in a near-quantitative yield (99.6%). prepchem.com

Derivatization to Final Product: Once Methyl 5-bromo-2-hydroxybenzoate is obtained, the primary derivatization is the alkylation of the phenolic hydroxyl group as described in section 2.1.2. This Williamson ether synthesis, using a butyl halide and a base, converts the hydroxyl group to a butoxy group, completing the synthesis of this compound. vulcanchem.com

Reaction StageReactantsReagents/ConditionsProductReference(s)
Bromination Methyl 2-hydroxybenzoateBromine, Chloroform, ~10°CMethyl 5-bromo-2-hydroxybenzoate prepchem.com
Alkylation Methyl 5-bromo-2-hydroxybenzoateButyl halide (e.g., 1-bromobutane), Base (e.g., K2CO3)This compound vulcanchem.com

Preparation of Brominated Aromatic Carboxylic Acid Precursors

An alternative synthetic strategy involves the preparation of a brominated benzoic acid, which is then esterified in the final step. Key precursors in these routes include 5-bromo-2-hydroxybenzoic acid and 5-bromo-2-butoxybenzoic acid.

5-bromo-2-hydroxybenzoic acid: This compound can be synthesized by the bromination of 2-hydroxybenzoic acid (salicylic acid). The strong ortho-, para-directing effect of the hydroxyl group ensures high regioselectivity for the 5-position. Once formed, this acid can be subjected to a two-step process of alkylation of the hydroxyl group followed by esterification of the carboxylic acid, or vice-versa.

5-bromo-2-butoxybenzoic acid: This carboxylic acid is the direct precursor to the final product via esterification. sigmaaldrich.com Its synthesis would typically start from 5-bromo-2-hydroxybenzoic acid, which would be alkylated with a butyl halide under basic conditions to form the butoxy ether. The resulting 5-bromo-2-butoxybenzoic acid can then be esterified with methanol under acidic conditions to yield this compound. sigmaaldrich.com

The synthesis of related brominated aromatic acids, such as 5-bromo-2-chlorobenzoic acid, often involves the bromination of a substituted benzoic acid or the hydrolysis of a brominated benzonitrile (B105546) intermediate. google.comwipo.int These methods highlight the common strategies employed in the synthesis of this class of compounds.

Chemical Reactivity and Derivatization Pathways of Methyl 5 Bromo 2 Butoxybenzoate

Transformations Involving the Bromine Substituent

The bromine atom attached to the benzene (B151609) ring is a versatile handle for introducing a wide range of substituents through various chemical transformations.

The bromine atom on the aromatic ring of Methyl 5-bromo-2-butoxybenzoate can be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. wikipedia.orgbyjus.com This type of reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.com In the case of this compound, the methyl ester group provides some electron-withdrawing character, activating the ring towards nucleophilic attack, particularly at the ortho and para positions. youtube.com

The general mechanism involves the attack of a nucleophile on the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized anionic intermediate. Subsequent departure of the bromide ion restores the aromaticity of the ring, yielding the substituted product. youtube.com Common nucleophiles used in SNAr reactions include alkoxides, amines, and thiols.

The reactivity of the halogen in SNAr reactions generally follows the order F > Cl > Br > I, which is counterintuitive based on leaving group ability in SN1 and SN2 reactions. masterorganicchemistry.com This is because the rate-determining step is typically the initial nucleophilic attack, which is favored by the high electronegativity of fluorine that polarizes the C-X bond, making the carbon more electrophilic. youtube.com

NucleophilePotential ProductReaction Conditions
Sodium Methoxide (NaOCH₃)Methyl 2-butoxy-5-methoxybenzoatePolar aprotic solvent (e.g., DMSO, DMF), heat
Ammonia (NH₃)Methyl 5-amino-2-butoxybenzoateHigh pressure, heat
Sodium Thiophenoxide (NaSPh)Methyl 2-butoxy-5-(phenylthio)benzoatePolar aprotic solvent (e.g., DMF)

The bromine substituent serves as an excellent electrophilic partner in a variety of transition metal-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. libretexts.orgyonedalabs.com This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid or boronic ester) with an organic halide. nih.gov

For this compound, a Suzuki-Miyaura coupling would involve its reaction with an organoboronic acid or ester in the presence of a palladium catalyst and a base. The catalytic cycle generally proceeds through three key steps: oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. libretexts.org

This methodology allows for the introduction of a wide range of substituents, including alkyl, alkenyl, and aryl groups, at the 5-position of the benzoate (B1203000) ring. The reaction conditions are generally mild and tolerant of various functional groups. nih.gov

Boronic Acid/EsterPotential ProductCatalyst SystemBase
Phenylboronic acidMethyl 2-butoxy-[1,1'-biphenyl]-4-carboxylatePd(PPh₃)₄Na₂CO₃
Vinylboronic acid pinacol (B44631) esterMethyl 2-butoxy-5-vinylbenzoatePdCl₂(dppf)K₃PO₄
Methylboronic acidMethyl 2-butoxy-5-methylbenzoatePd(OAc)₂ / SPhosK₂CO₃

Functional Group Interconversions of the Methyl Ester Moiety

The methyl ester group is another key site for chemical modification, allowing for the synthesis of carboxylic acids, amides, and alcohols.

One of the most common transformations of the methyl ester is its hydrolysis to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. libretexts.org Acid-catalyzed hydrolysis is a reversible process that involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. libretexts.org Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that proceeds via nucleophilic acyl substitution by a hydroxide (B78521) ion to yield a carboxylate salt, which is then protonated in a separate workup step to give the carboxylic acid. libretexts.orgchemspider.com

The methyl ester can also be converted to other esters through transesterification, which involves reacting the ester with an alcohol in the presence of an acid or base catalyst. Amides can be synthesized by reacting the ester with an amine, a process known as aminolysis. Furthermore, the ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Reagent(s)Product
H₃O⁺, heat5-bromo-2-butoxybenzoic acid
1. NaOH, H₂O, heat; 2. H₃O⁺5-bromo-2-butoxybenzoic acid
R'OH, H⁺ or R'O⁻R' 5-bromo-2-butoxybenzoate
R'NH₂, heatN-R'-5-bromo-2-butoxybenzamide
1. LiAlH₄, THF; 2. H₃O⁺(5-bromo-2-butoxyphenyl)methanol

Chemical Modifications of the Butoxy Side Chain

The butoxy side chain, an ether linkage, is generally more stable than the ester group. However, it can undergo cleavage under specific and often harsh reaction conditions. The most common method for cleaving aryl alkyl ethers is treatment with strong protic acids such as HBr or HI. This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the less sterically hindered carbon of the former ether linkage. In the case of the butoxy group, this would likely lead to the formation of 5-bromo-2-hydroxybenzoic acid and a butyl halide.

Alternatively, Lewis acids like boron tribromide (BBr₃) are also effective reagents for the cleavage of ethers.

It is important to note that these conditions are harsh and may also affect other functional groups in the molecule, such as the methyl ester, which could undergo hydrolysis.

Reagent(s)Potential Product(s)
HBr, heat5-bromo-2-hydroxybenzoic acid + Butyl bromide
BBr₃5-bromo-2-hydroxybenzoic acid + Tribromoborane-ether complex

Catalytic Applications in the Synthesis of Derivatives

While this compound is typically a substrate for chemical reactions, the benzoate core structure has been shown to have catalytic activity in certain transformations. For instance, substituted methyl benzoates have been investigated as photosensitizing catalysts in C(sp³)–H fluorination reactions. nih.govuni-regensburg.de These reactions proceed via an energy transfer mechanism where the photoexcited benzoate catalyst activates a fluorinating agent.

Although this compound itself has not been specifically reported as a catalyst, its structural similarity to effective benzoate photosensitizers suggests that it could potentially exhibit similar catalytic activity. The presence of the bromo and butoxy substituents might influence its photophysical properties and, consequently, its catalytic efficiency. Further research would be needed to explore and optimize its potential catalytic applications in organic synthesis.

Reaction TypeRole of BenzoatePotential Application
Photochemical C-H FluorinationPhotosensitizing CatalystSelective fluorination of organic molecules

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 5 Bromo 2 Butoxybenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the carbon-hydrogen framework.

¹H NMR Analysis of Aromatic and Aliphatic Protons

The ¹H NMR spectrum of Methyl 5-bromo-2-butoxybenzoate provides distinct signals corresponding to the aromatic protons on the benzene (B151609) ring and the aliphatic protons of the butoxy and methyl ester groups.

The aromatic region is expected to show three distinct protons. The proton at C6 (H-6) typically appears as a doublet due to coupling with H-4. The proton at C4 (H-4) appears as a doublet of doublets, coupling to both H-6 and H-3. The proton at C3 (H-3) also presents as a doublet, coupling with H-4.

The aliphatic portion of the spectrum reveals the butoxy and methyl ester groups. The methyl ester protons appear as a sharp singlet. The butoxy group protons exhibit characteristic multiplets: a triplet for the O-CH₂ protons, a multiplet for the adjacent CH₂, another multiplet for the next CH₂ in the chain, and a triplet for the terminal methyl group.

Based on data from closely related structures, the following chemical shifts (δ) and coupling constants (J) are anticipated. rsc.org

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-6 (Aromatic)~7.8-8.0d~2.5
H-4 (Aromatic)~7.5-7.6dd~8.9, ~2.5
H-3 (Aromatic)~6.8-7.0d~8.9
O-CH₃ (Ester)~3.9s-
O-CH₂ (Butoxy)~4.0-4.2t~6.5
O-CH₂-CH₂ ~1.8-1.9m-
CH₂ -CH₃~1.5-1.6m-
CH₂-CH₃ ~0.9-1.0t~7.4

Note: Predicted values are based on analogous compounds and standard NMR principles. 'd' denotes doublet, 'dd' denotes doublet of doublets, 's' denotes singlet, 't' denotes triplet, 'm' denotes multiplet.

¹³C NMR Analysis of Carbon Framework

The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. bhu.ac.in Each non-equivalent carbon atom in this compound produces a distinct signal. libretexts.org The spectrum is typically recorded with proton decoupling, resulting in singlets for each carbon type.

The chemical shifts are predictable based on the electronic environment of each carbon. The carbonyl carbon of the ester group appears significantly downfield. The aromatic carbons show distinct signals, with the carbon bearing the bromine atom (C-5) and the oxygen-substituted carbon (C-2) being readily identifiable. The aliphatic carbons of the butoxy and methyl ester groups appear in the upfield region of the spectrum. libretexts.orgdocbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Ester)~165-167
C-2 (Ar-O)~158-160
C-1 (Ar)~120-122
C-4 (Ar)~135-137
C-6 (Ar)~132-134
C-3 (Ar)~115-117
C-5 (Ar-Br)~114-116
O-CH₂ (Butoxy)~68-70
O-CH₃ (Ester)~52-54
O-CH₂-CH₂ ~30-32
CH₂ -CH₃~19-21
CH₂-CH₃ ~13-15

Note: These are estimated chemical shifts based on standard correlation tables and data for similar functional groups.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY would show correlations between H-3 and H-4, and between H-4 and H-6 in the aromatic ring. In the aliphatic chain, it would reveal the connectivity of the butoxy group protons: O-CH₂ ↔ -CH₂- ↔ -CH₂- ↔ -CH₃.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. ustc.edu.cnuvic.ca This allows for the definitive assignment of each carbon that has a proton attached. For example, the aromatic proton signal at ~6.9 ppm would show a cross-peak with the aromatic carbon signal at ~116 ppm, assigning them as H-3 and C-3, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away (²JCH, ³JCH). ustc.edu.cnemerypharma.com HMBC is particularly valuable for identifying quaternary (non-protonated) carbons and linking different parts of the molecule. Key HMBC correlations would include:

The methyl ester protons (O-CH₃) to the carbonyl carbon (C=O) and the C-1 aromatic carbon.

The O-CH₂ protons of the butoxy group to the C-2 aromatic carbon.

The H-6 aromatic proton to the C-4 and C-2 carbons, as well as the C=O carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and extensive fragmentation. While the molecular ion (M⁺˙) may be weak or absent for some compounds, the resulting fragmentation pattern is highly reproducible and serves as a "fingerprint" for the molecule. spectroscopyonline.com

For this compound (Molecular Weight: 287.15 g/mol , considering ⁷⁹Br), the presence of bromine is indicated by a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 mass units (for ⁷⁹Br and ⁸¹Br). researchgate.net

Table 3: Predicted Key Fragments in the EI-MS of this compound

m/z (for ⁷⁹Br)m/z (for ⁸¹Br)Possible Fragment Identity
286288[M]⁺˙ (Molecular Ion)
255257[M - OCH₃]⁺
229231[M - C₄H₉]⁺ (Loss of butyl radical)
213215[M - OC₄H₉]⁺ (Loss of butoxy radical)
57-[C₄H₉]⁺ (Butyl cation)

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that typically results in minimal fragmentation, making it ideal for determining the molecular weight of a compound. d-nb.info The analyte is ionized in solution, usually forming a protonated molecule [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺. d-nb.infonih.gov

For this compound, ESI-MS in positive ion mode would be expected to show prominent peaks corresponding to these adducts. The characteristic bromine isotope pattern would again be visible for each ion.

Table 4: Predicted Ions in the ESI-MS of this compound

Ionm/z (for ⁷⁹Br)m/z (for ⁸¹Br)
[M+H]⁺287.03289.03
[M+Na]⁺309.01311.01
[M+K]⁺324.99326.99

Note: m/z values are calculated based on exact masses.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for separating and identifying volatile and thermally stable compounds. erdogan.edu.tr In the analysis of this compound, the gas chromatograph separates the compound from any impurities based on its boiling point and interactions with the capillary column. japsonline.com Following separation, the compound enters the mass spectrometer, which bombards the molecules with electrons, causing them to fragment in a reproducible manner. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint that allows for precise qualitative identification. erdogan.edu.tr

The analysis of compounds similar to this compound, such as other fatty acid methyl esters and aromatic compounds, is a common application of GC-MS. erdogan.edu.trrasayanjournal.co.in The high separation power and sensitivity of the technique make it invaluable for both qualitative and quantitative analysis. erdogan.edu.tr For this compound, the resulting mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight (287.15 g/mol ), as well as characteristic fragment ions. Expected fragmentation patterns would include the loss of the butoxy group (-C₄H₉O), the methyl group (-CH₃), the bromine atom (-Br), and various fragments corresponding to the aromatic ring structure. The unique combination of retention time from the GC and the fragmentation pattern from the MS provides a high degree of confidence in the compound's identification. gcms-id.ca

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is an essential technique for the analysis of compounds that are less volatile or thermally labile, making it a suitable alternative or complementary method to GC-MS. For the analysis of this compound, a sensitive and selective LC-MS/MS method could be developed, similar to those used for other brominated benzoate (B1203000) derivatives. researchgate.netmdpi.com

A typical method would involve using a reverse-phase C18 column for chromatographic separation. researchgate.netnih.gov The mobile phase could consist of a gradient elution system, for instance using methanol (B129727) and an ammonium (B1175870) acetate (B1210297) buffer, to effectively separate the target analyte from the sample matrix. researchgate.netmdpi.com The flow rate and gradient would be optimized to ensure good peak shape and resolution. researchgate.net

Detection would be achieved using a triple quadrupole mass spectrometer, which provides high selectivity and sensitivity. nih.gov The instrument would be operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound are monitored. This allows for precise quantification and confirmation of the analyte's identity, even at low concentrations. Such LC-MS/MS methods have been successfully developed and validated for the pharmacokinetic studies of related compounds like sodium (±)-5-bromo-2-(α-hydroxypentyl) benzoate (BZP), demonstrating linearity over a wide concentration range and high accuracy. researchgate.netmdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present within a molecule. An IR spectrum is generated by plotting the percent transmittance or absorbance of infrared radiation against the wavenumber (cm⁻¹). vscht.cz Different functional groups absorb IR radiation at characteristic frequencies, causing specific bands to appear in the spectrum. vscht.cz

For this compound, the IR spectrum would exhibit several key absorption bands confirming its structure. The presence of both aromatic and aliphatic C-H bonds would be evident. Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region, while aliphatic C-H stretching from the butoxy and methyl groups would show strong bands in the 3000-2850 cm⁻¹ range. vscht.cz The most prominent peak for the ester functional group is the C=O (carbonyl) stretching vibration, which is expected to appear as a strong, sharp band around 1730-1715 cm⁻¹. Aromatic C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ region. vscht.cz Furthermore, the C-O stretching vibrations of the ester and ether linkages would produce distinct bands in the fingerprint region, typically between 1300 cm⁻¹ and 1000 cm⁻¹. The C-Br stretching vibration is expected to produce an absorption band in the lower frequency region of the spectrum, generally between 750 and 500 cm⁻¹. docbrown.info

Table 1: Expected IR Absorption Bands for this compound

Functional GroupType of VibrationExpected Wavenumber (cm⁻¹)
Aromatic C-HStretch3100 - 3000
Aliphatic C-HStretch3000 - 2850
Ester C=OStretch~1730 - 1715
Aromatic C=CStretch1600 - 1450
Ester/Ether C-OStretch1300 - 1000
Haloalkane C-BrStretch750 - 500

X-ray Crystallography Studies of Analogous Bromobenzoate Structures

While specific X-ray crystallography data for this compound is not publicly available, extensive studies on analogous bromobenzoate structures provide significant insight into the likely crystal packing, unit cell parameters, and intermolecular interactions that would govern its solid-state architecture.

Table 2: Crystallographic Data for Analogous Bromobenzoate Structures

CompoundCrystal Systema (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)ZRef
Methyl 4-bromobenzoateOrthorhombic13.84855.892119.6139090901600.48 researchgate.net
2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoateTriclinic6.679710.023810.785190.980107.57392.138687.642 researchgate.net
2-(4-Methylphenyl)-2-oxoethyl 3-bromobenzoateTriclinic4.797710.995114.164574.82987.75879.327708.642 nih.gov
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-bromobenzoateMonoclinic14.5548.83611.56390105.427901433.34 nih.gov
2-bromobenzoic acidMonoclinic14.79554.095525.432890117.436901365.178 nih.gov

V = Volume of the unit cell, Z = number of molecules per unit cell

The stability and packing of molecular crystals are dictated by a network of non-covalent intermolecular interactions. In bromobenzoate structures, several key interactions are consistently observed.

Hydrogen Bonding: Although lacking strong hydrogen bond donors like O-H or N-H, the structure of this compound allows for weak C-H···O hydrogen bonds. The oxygen atoms of the ester and butoxy groups can act as acceptors for hydrogen atoms from the aromatic rings or alkyl chains of neighboring molecules. iucr.org This type of interaction is a significant contributor to the crystal packing in related structures, often linking molecules into chains or layers. researchgate.netiucr.orgresearchgate.net

π-π Stacking: The presence of the aromatic benzene ring promotes π-π stacking interactions, where the electron-rich π systems of adjacent rings align. These interactions are a common feature in the crystal structures of aromatic compounds, including bromobenzoates. nih.goviucr.org In the crystal of 2-oxo-2H-chromen-4-yl 4-bromobenzoate, for instance, π-stacking interactions contribute to the formation of the three-dimensional architecture, with a centroid-to-centroid distance of 3.8770 Å. iucr.org Similar interactions would be expected to help organize molecules of this compound into columns. nih.gov

Halogen and Other Interactions: A particularly important interaction in these systems is the short contact between bromine and oxygen atoms (Br···O) of adjacent molecules, which is a type of halogen bond. researchgate.net In the crystal structure of methyl 4-bromobenzoate, a short Br···O interaction of 3.047 Å is noted. researchgate.net Additionally, Br···Br contacts have been observed, connecting molecules into layers. nih.govrsc.org Hirshfeld surface analysis, a tool used to quantify intermolecular contacts, has shown that in analogous structures, O···H, C···H, and Br···H contacts are the most significant contributors to crystal packing. iucr.org

Computational Chemistry and Theoretical Investigations of Methyl 5 Bromo 2 Butoxybenzoate

Quantum Mechanical Calculations (e.g., Density Functional Theory (DFT) with B3LYP functional)

Quantum mechanical calculations are fundamental to modern computational chemistry. Density Functional Theory (DFT) is a prominent method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. The B3LYP functional is a specific and widely used hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

A DFT study of Methyl 5-bromo-2-butoxybenzoate using the B3LYP functional would involve optimizing the molecule's geometry to find its most stable three-dimensional conformation. This process calculates the electronic energy of the molecule at various atomic arrangements until the lowest energy state is identified. The resulting optimized structure would provide precise information on bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's shape and steric properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gap)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more likely to be reactive. For this compound, an FMO analysis would pinpoint the regions of the molecule most likely to be involved in chemical reactions. The HOMO would likely be located on the electron-rich aromatic ring and the butoxy group, while the LUMO might be distributed over the carbonyl group of the ester and the bromine atom.

A data table for FMO analysis would typically include:

ParameterEnergy (eV)
EHOMOValue
ELUMOValue
HOMO-LUMO Gap (ΔE)Value

No specific data is available for this compound in the searched literature.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing different potential values.

Typically, red areas indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These areas on this compound would likely be concentrated around the oxygen atoms of the ester and ether functionalities. Blue areas represent positive electrostatic potential, indicating electron-deficient regions that are prone to nucleophilic attack. Such regions might be found around the hydrogen atoms of the aromatic ring and the butoxy chain. Green areas denote regions of neutral potential. The MEP map provides a visual guide to the molecule's reactive sites and intermolecular interaction patterns.

Prediction and Analysis of Electronic Properties (e.g., Polarizability, Dipole Moment)

Computational methods can also predict various electronic properties that govern a molecule's behavior in the presence of an electric field.

Polarizability (α): Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. It is an important factor in determining intermolecular forces, such as London dispersion forces. A computational analysis would provide values for the average polarizability (α) and the polarizability anisotropy (Δα), offering insights into the molecule's response to electric fields and its potential for non-linear optical applications.

A data table for electronic properties would typically present:

PropertyCalculated Value
Dipole Moment (Debye)Value
Average Polarizability (a.u.)Value
Polarizability Anisotropy (a.u.)Value

No specific data is available for this compound in the searched literature.

Structure Activity Relationship Sar Investigations of Methyl 5 Bromo 2 Butoxybenzoate Derivatives

Design Principles for Derivatization to Explore Structure-Property Relationships

Key design principles for derivatization include:

Alteration of the Alkoxy Chain: The butoxy group is a primary target for modification. Varying its length (e.g., replacing it with methoxy (B1213986), ethoxy, or hexyloxy groups), introducing branching, or incorporating cyclic structures can probe the steric and hydrophobic requirements of potential binding pockets. biorxiv.org

Substitution at the Bromine Position: While the bromine atom itself is a key feature, it can also serve as a synthetic handle for introducing other functionalities through cross-coupling reactions. This allows for the exploration of a wide array of substituents at the 5-position of the benzene (B151609) ring.

These derivatization strategies are guided by the aim of creating a library of related compounds whose properties can be systematically compared to elucidate clear structure-activity relationships.

Examination of the Impact of Butoxy Side Chain Modifications on Derivative Properties

The butoxy side chain plays a crucial role in defining the lipophilicity and steric profile of methyl 5-bromo-2-butoxybenzoate derivatives. Modifications to this chain can have a profound impact on the molecule's physical properties and biological activity.

Research on related structures, such as 3,4-disubstituted phenylpropanoic acid derivatives that act as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), demonstrates the importance of the alkoxy chain length. In these studies, it was found that shorter alkoxy chains, like ethoxy and methoxy groups, were favorable for activity at the PPARα subtype. nih.gov In contrast, longer chains, including n-propoxy and n-butoxy, resulted in the most potent activity for the PPARδ subtype. nih.gov This suggests that the shape and environment of the hydrophobic pocket that accommodates the alkoxy group differ among receptor subtypes. nih.gov

In other studies involving 4-(hexyloxy)benzoate derivatives, a longer hexyloxy moiety was found to be essential for sustained activity at muscarinic acetylcholine (B1216132) receptors, indicating that the length of this side chain can influence the duration of a compound's effect. biorxiv.org

Table 1: Impact of Alkoxy Chain Length on PPAR Transactivation Activity. This table illustrates how modifying the length of the alkoxy side chain on a phenyl scaffold can selectively tune the activity towards different PPAR subtypes, as demonstrated in related compound series.
Alkoxy ChainEffect on PPARα ActivityEffect on PPARδ ActivityReference
Methoxy (CH₃O-)Potent ActivityLess Potent Activity nih.gov
Ethoxy (C₂H₅O-)Most Potent ActivityLess Potent Activity nih.gov
n-Propoxy (C₃H₇O-)Less Potent ActivityPotent Activity nih.gov
n-Butoxy (C₄H₉O-)Less Potent ActivityMost Potent Activity nih.gov

Role of Bromine Substitution in Modulating the Reactivity and Application Potential of Derivatives

Studies on brominated benzaldehyde (B42025) derivatives have shown that bromine substitution alters intermolecular interactions within a crystal lattice, decreasing H···H and C···H contacts while increasing H···Br and Br···Br interactions. researchgate.net This can affect the solid-state properties of the compound, such as its melting point and solubility. Furthermore, the position of the bromine atom influences the kinetic stability of the molecule. researchgate.net

From a synthetic standpoint, the bromine atom is highly valuable. It serves as a versatile handle for introducing a wide range of chemical groups through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This allows for the creation of diverse compound libraries from a common brominated intermediate, expanding the potential for discovering novel molecules with desired properties. The presence of bromine in the scaffold of (R)-5-bromo-indole derivatives, for example, was integral to a series of compounds evaluated for analgesic activity. iajps.com

Table 2: Modulatory Roles of Bromine Substitution. This table summarizes the key influences of the bromine atom on the chemical and physical properties of the aromatic scaffold.
PropertyEffect of Bromine SubstitutionReference
Electronic EffectStrong electron-withdrawing inductive effect, deactivating the ring to electrophilic substitution. msu.edu
ReactivityProvides a reactive site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira). msu.edu
Intermolecular InteractionsIncreases the potential for halogen bonding (H···Br, Br···Br), influencing crystal packing. researchgate.net
Kinetic StabilityAffects the kinetic stability of the molecule, with the substitution pattern being a key determinant. researchgate.net

Contribution as a Core Scaffold for Investigating Novel Chemical Entities in Medicinal Chemistry Research

The this compound structure serves as an excellent core scaffold for the systematic investigation of novel chemical entities in medicinal chemistry. A scaffold is a central molecular framework upon which various functional groups can be built to create a library of compounds for biological screening. nih.gov This approach is fundamental to identifying new therapeutic agents and chemical probes.

The utility of the benzoate (B1203000) core is well-established. For instance, various benzoate compounds have been designed and synthesized as potential local anesthetics by modifying the core structure. rsc.org Similarly, the 4-hydroxy coumarin (B35378) core, which shares features with the hydroxybenzoate structure, has been used as a scaffold for structure-activity relationship studies to develop inhibitors for protein-protein interactions. sci-hub.se

The this compound scaffold is particularly advantageous because it possesses three distinct points for chemical modification: the ester, the butoxy chain, and the bromine atom. This tripartite structure allows for a combinatorial approach to synthesis, where each site can be independently or simultaneously altered. This systematic variation enables a comprehensive exploration of how changes in steric bulk, electronics, and lipophilicity impact a molecule's interaction with a biological target. The use of such scaffolds is crucial in fragment-based drug discovery and in the optimization of lead compounds. nih.govresearchgate.netresearchgate.net

Advanced Analytical Methodologies for Characterization and Quality Control

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the purity assessment and quantification of Methyl 5-bromo-2-butoxybenzoate. This method separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For compounds like this compound, reversed-phase HPLC is the most common approach, typically employing a nonpolar stationary phase (like C18) and a polar mobile phase.

The purity of the compound is determined by injecting a solution of the sample into the HPLC system. As the sample travels through the column, it separates into its individual components. A detector measures the response of each component as it elutes from the column, generating a chromatogram. The area of the peak corresponding to this compound is proportional to its concentration, allowing for precise quantification. Purity is assessed by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Detailed research on related bromo-benzoate derivatives demonstrates the utility of specific HPLC methods. For instance, in the analysis of various 3′,4′,5′-trimethoxy flavonoid salicylate (B1505791) derivatives, which share a similar core structure, HPLC analysis was conducted using a mobile phase consisting of 0.1% phosphoric acid and acetonitrile (B52724) in water. rsc.org Detection is typically carried out using a UV detector, with wavelengths around 234 nm proving effective for these types of aromatic compounds. rsc.org The retention time (t_R) under specific conditions is a key identifier for the compound.

Table 1: Illustrative HPLC Purity Analysis of Related Bromo-Benzoate Compounds

Compound Name Mobile Phase (Acetonitrile:Water with 0.1% Phosphoric Acid) Retention Time (t_R) (min) Purity (%)
methyl 5-bromo-2-(4-((4-oxo-2-(3,4,5-trimethoxyphenyl)-4H-chromen-7-yl)oxy)butoxy)benzoate 80:20 14.109 88.84
methyl 5-bromo-2-(3-((4-oxo-2-(3,4,5-trimethoxyphenyl)-4H-chromen-7-yl)oxy)propoxy)benzoate 85:15 9.168 96.26
4-oxo-2-(3,4,5-trimethoxyphenyl)-4H-chromen-7-yl 5-bromo-2-methoxybenzoate 80:20 10.532 92.90

This table illustrates typical HPLC data for compounds structurally related to this compound, as detailed in scientific literature. rsc.org

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Separation and Detection

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to conventional HPLC. biomedpharmajournal.org UPLC systems utilize columns packed with smaller particles (typically sub-2 µm), which necessitates operation at much higher pressures. biomedpharmajournal.orgsielc.com This results in a dramatic reduction in analysis time and enhanced separation efficiency.

For this compound, transitioning from an HPLC to a UPLC method would yield several key advantages. The primary benefit is a significant decrease in run time, allowing for higher sample throughput in quality control laboratories. Furthermore, the increased resolution of UPLC enables better separation of the main compound from closely related impurities, which might co-elute in a standard HPLC run. This leads to a more accurate purity assessment. The enhanced sensitivity of UPLC is also crucial for detecting and quantifying trace-level impurities that might otherwise go unnoticed.

While specific UPLC methods for this compound are proprietary, the principles of method development involve scaling down the parameters of an existing HPLC method. This includes adapting the mobile phase composition and gradient for the shorter, more efficient UPLC column. The availability of UPLC technology is noted for related brominated aromatic compounds, indicating its applicability and preference for fast and reliable analysis. sielc.com

Table 2: Conceptual Comparison of HPLC vs. UPLC for Analysis of this compound

Parameter Conventional HPLC Ultra-Performance Liquid Chromatography (UPLC)
Particle Size 3.5 - 5 µm < 2 µm
Typical Run Time 10 - 20 minutes 1 - 5 minutes
Peak Resolution Good Excellent
System Pressure 1000 - 4000 psi 6000 - 15000 psi
Solvent Consumption High Low

| Sensitivity | Standard | High |

This table provides a conceptual comparison illustrating the expected performance enhancements when analyzing a compound like this compound with UPLC as compared to traditional HPLC.

Emerging Applications and Research Potential in Specialized Chemical Fields

Utility as Pharmaceutical Intermediates in Drug Discovery and Development

In the realm of medicinal chemistry, small molecules like Methyl 5-bromo-2-butoxybenzoate serve as crucial pharmaceutical intermediates, which are the chemical building blocks used in the synthesis of Active Pharmaceutical Ingredients (APIs). bldpharm.com The strategic placement of its functional groups allows for its incorporation into more complex molecular architectures designed to interact with biological targets.

The bromine atom on the aromatic ring is particularly significant. It is a key handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig amination. These reactions are fundamental in modern drug discovery for creating carbon-carbon and carbon-nitrogen bonds, enabling the assembly of diverse molecular scaffolds. For instance, related bromo-aromatic compounds are widely used as substrates in the synthesis of biaryls and arylamines, which are common motifs in drug candidates. chemicalbook.com The butoxy group can influence the lipophilicity of the final compound, a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, providing another point for modification, such as amide bond formation, a ubiquitous linkage in pharmaceuticals.

While direct synthesis of a marketed drug from this specific intermediate is not prominently documented, its utility can be inferred from the synthesis of related bioactive molecules. For example, research has demonstrated the preparation of novel benzohydrazide (B10538) derivatives with analgesic and antiproliferative activities starting from a structurally similar compound, 2-bromo-5-methoxybenzoic acid. nih.gov Another patent describes the synthesis of methyl 5-bromo-3-propionylsalicylate from methyl 5-bromosalicylate, showcasing a pathway to build complexity on a similar framework. chemicalbook.com Such examples underscore the potential of this compound as a precursor for various therapeutic agents. nih.govmdpi.com

Table 1: Potential Synthetic Transformations of this compound in Drug Discovery
Functional GroupReaction TypePotential Product ScaffoldRelevance
BromoSuzuki CouplingAryl-arylCore structure in many antihypertensive and anti-inflammatory drugs.
BromoBuchwald-Hartwig AminationAryl-amineCommon in kinase inhibitors and other anticancer agents. mdpi.com
BromoSonogashira CouplingAryl-alkyneScaffold for antiviral and anticancer compounds.
Methyl EsterHydrolysis & AmidationAryl-carboxamideForms stable, key interactions with biological targets.

Building Block for Materials Science Applications

The same chemical reactivity that makes this compound valuable in pharmaceutical synthesis also positions it as a promising building block for advanced materials. bldpharm.com In materials science, precise molecular structures are required to achieve desired bulk properties, such as thermal stability, conductivity, and specific optical or electronic behaviors.

This compound can serve as a monomer precursor for the synthesis of functional polymers. The bromine atom allows it to be incorporated into polymer chains via cross-coupling polymerization reactions. For example, polymers containing alternating aromatic units can be created through methods like Suzuki polymerization, which couples boronic acids with aryl halides. The butoxy side chain enhances the solubility of the resulting polymer in organic solvents, which is crucial for processing and characterization. beilstein-journals.org A related compound, methyl 3,5-bis(4-(9H-carbazol-9-yl)butoxy)benzoate, has been synthesized as a precursor for materials used in electrodeposition, demonstrating the utility of the butoxybenzoate scaffold in creating functional macromolecules. researchgate.net The properties of the final polymer, such as its glass transition temperature and mechanical strength, can be tuned by the choice of co-monomers and the length and nature of the side chains.

The aromatic core of this compound makes it a candidate for developing materials for optoelectronic applications, including Organic Light-Emitting Diodes (OLEDs) and materials exhibiting Aggregation-Induced Emission (AIE). bldpharm.com

In OLEDs, materials with extended π-conjugated systems are needed for efficient charge transport and light emission. While the compound itself is not emissive in the visible spectrum, it can be chemically modified to create larger, more complex molecules with desirable photophysical properties. The bromine atom is a convenient starting point for building out this conjugation. For instance, Ullmann-type coupling reactions starting from similar bromo-benzoic acids have been used to create acridone (B373769) derivatives that function as deep-blue emitters in OLEDs. rsc.org

The phenomenon of Aggregation-Induced Emission (AIE) describes molecules that are non-emissive in dilute solutions but become highly luminescent when aggregated in the solid state or in poor solvents. nih.govnih.gov This effect is often caused by the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and opens up a radiative channel. nih.govub.edu By using this compound as a scaffold, it is possible to design and synthesize AIE-active molecules (AIEgens) by attaching rotor-like groups (such as tetraphenylethylene) via coupling at the bromine position. The bulky butoxy group could further influence the packing of these molecules in the solid state, potentially enhancing the AIE effect. rsc.orgwjgnet.com

The structure of this compound is well-suited for its use as a precursor for linkers in the synthesis of porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). bldpharm.combldpharm.com

For MOF synthesis, the methyl ester group can be hydrolyzed to a carboxylic acid, yielding 5-bromo-2-butoxybenzoic acid. This molecule can then act as a linker, with the carboxylate group coordinating to metal ions or clusters to form a porous, three-dimensional framework. nih.govmdpi.com The butoxy group and the bromine atom would project into the pores of the MOF, allowing for post-synthetic modification or tailoring of the pore's chemical environment for specific applications like gas storage or catalysis.

In the synthesis of COFs, which are constructed entirely from organic building blocks linked by strong covalent bonds, this compound can be used more directly. wikipedia.org The bromine atom is a reactive site for forming the covalent linkages that define the framework, for example, through Ullmann or Suzuki coupling reactions with multi-topic amine or boronic acid monomers. rsc.org This bottom-up approach allows for the creation of highly ordered, porous, and stable materials. nih.govrsc.orgmdpi.com The butoxy side chain would again serve to functionalize the pores and improve the processability of the resulting COF material.

Table 2: Potential Applications of this compound in Materials Science
Application AreaRole of CompoundKey Functional Group(s)Potential Material Properties
Polymer ScienceMonomer PrecursorBromo, ButoxySolubility, thermal stability, defined architecture.
Optoelectronics (OLEDs, AIE)Core ScaffoldBromo, ButoxyTunable conjugation, solid-state emission, processability.
Metal-Organic Frameworks (MOFs)Ligand PrecursorMethyl Ester (hydrolyzed), Butoxy, BromoPorous structure, functionalized pore surface.
Covalent Organic Frameworks (COFs)Monomer/Building BlockBromoCrystalline porosity, high thermal stability, defined structure.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing Methyl 5-bromo-2-butoxybenzoate with high regioselectivity?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Bromination : Direct bromination of 2-butoxybenzoic acid derivatives requires careful control of reaction conditions (e.g., using NBS or Br₂ in acetic acid) to avoid over-bromination .

Esterification : Methylation of the carboxylic acid group can be achieved via Fischer esterification (H₂SO₄/MeOH) or using DCC/DMAP coupling agents .
Key challenges include minimizing side reactions like ether cleavage during bromination. Monitoring via TLC or HPLC is critical to confirm intermediate purity .

Q. How should researchers safely handle this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Work in a fume hood to avoid inhalation of vapors, especially during heating or solvent evaporation .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as halogenated waste .

Q. What analytical techniques are essential for initial characterization of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., bromine at C5, butoxy at C2) and ester functionality .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~287) and isotopic patterns for bromine .
  • FT-IR : Identify ester C=O stretches (~1720 cm⁻¹) and aromatic C-Br vibrations (~600 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the structural assignment of this compound?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXL for refinement, focusing on resolving positional disorder in the butoxy chain. Ensure data quality by collecting high-resolution (<1.0 Å) datasets at low temperature (e.g., 100 K) .
  • ORTEP-3 Visualization : Generate thermal ellipsoid plots to assess anisotropic displacement parameters, particularly for bromine and ester groups .

Q. What strategies optimize reaction yields in cross-coupling reactions involving this compound?

  • Methodological Answer :

  • Catalytic Systems : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) for Suzuki-Miyaura couplings. Use microwave-assisted synthesis to reduce reaction times .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility, but may compete with coupling partners; optimize via DOE (Design of Experiments) .
  • Byproduct Analysis : Employ GC-MS to detect debrominated or ester-hydrolyzed byproducts, which indicate competing reaction pathways .

Q. How can computational methods predict the bioactivity of this compound derivatives?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., antimicrobial enzymes). Focus on halogen bonding between bromine and active-site residues .
  • QSAR Modeling : Correlate substituent effects (e.g., butoxy chain length) with bioactivity data using partial least squares (PLS) regression .

Q. What are the environmental implications of this compound in laboratory waste streams?

  • Methodological Answer :

  • Ecotoxicity Assessment : Use Daphnia magna or algae growth inhibition tests to evaluate acute toxicity (EC₅₀ values) .
  • Degradation Studies : Perform photolysis (UV/H₂O₂) or biodegradation assays to assess persistence under environmental conditions .

Data Contradictions and Resolution

Q. How to address discrepancies in reported melting points or spectral data for this compound?

  • Methodological Answer :

  • Reproducibility Checks : Compare datasets across multiple sources (e.g., NIST Chemistry WebBook vs. institutional repositories) .
  • Purification : Recrystallize the compound from ethanol/water to remove impurities affecting melting point .

Q. Why might NMR spectra show unexpected splitting patterns for the butoxy chain?

  • Methodological Answer :

  • Conformational Analysis : Use variable-temperature NMR to detect restricted rotation in the butoxy group.
  • Solvent Effects : Compare spectra in CDCl₃ vs. DMSO-d₆ to rule out solvent-induced shifts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.